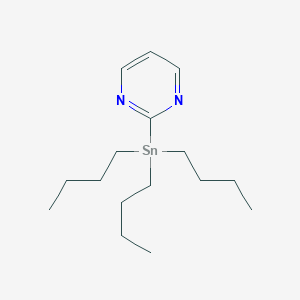

2-(Tributylstannyl)pyrimidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

tributyl(pyrimidin-2-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFFOOAJSDVASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376843 | |

| Record name | 2-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153435-63-3 | |

| Record name | 2-(tributylstannyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(tributylstannyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Tributylstannyl)pyrimidine chemical properties

An In-depth Technical Guide to 2-(Tributylstannyl)pyrimidine: Properties, Synthesis, and Applications

Introduction

This compound is a vital organotin reagent extensively utilized in organic synthesis.[1][2][3][4][5] As a clear, colorless liquid, its primary role is as a precursor in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling reaction.[1][2][3][4][5] This function allows for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. Its application is particularly significant in medicinal chemistry and drug development, where it serves as a key building block in the synthesis of various therapeutic agents, including potent tankyrase (TNKS) inhibitors and the anti-diabetic drug canagliflozin, a sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor.[1][2][3][4][5]

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| CAS Number | 153435-63-3[1][6][7] |

| Molecular Formula | C₁₆H₃₀N₂Sn[1][3][4][6] |

| Molecular Weight | 369.13 g/mol [1][3][4][8] |

| Appearance | Clear colorless liquid[1][3][4] |

| Density | 1.164 g/mL at 25 °C[1][4][8] |

| Boiling Point | 381.2 ± 25.0 °C (Predicted)[1][4] |

| Refractive Index | n20/D 1.512[1][4][8] |

| Flash Point | >110 °C[1][4] |

| pKa | 1.42 ± 0.33 (Predicted)[1][4] |

| Solubility | Soluble in Methanol, Ethyl Acetate, Dichloromethane, Chloroform, DMF, DMSO[1][4] |

| Storage Temperature | 2-8°C, Sealed in dry conditions[1][4] |

Core Application: The Stille Coupling Reaction

The primary utility of this compound lies in its function as a nucleophilic organotin partner in the Stille coupling reaction. This palladium-catalyzed reaction creates a new C-C bond by coupling the pyrimidine moiety with an organic electrophile, typically an aryl, vinyl, or acyl halide or triflate. The reaction is valued for its tolerance of a wide variety of functional groups, neutral reaction conditions, and the stability of the organostannane reagent.

The general workflow for a Stille coupling reaction involving this compound is depicted below. The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the stannylpyrimidine and subsequent reductive elimination to yield the final product and regenerate the catalyst.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-chloropyrimidine with a stannylating agent generated in situ. The following protocol is based on established procedures.[3][4]

Materials and Reagents:

-

Tributyltin hydride

-

2-Chloropyrimidine

-

Lithium diisopropylamide (LDA) solution (e.g., 2M in THF/heptane/ethylbenzene)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Water (deionized)

-

Silica gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve tributyltin hydride (12.5 g) in anhydrous tetrahydrofuran (20 mL) within a round-bottom flask.[3][4]

-

Slowly add a 2M solution of lithium diisopropylamide (18.75 g) to the flask. Continue stirring at 0 °C for 30 minutes.[3][4]

-

Slowly add a solution of 2-chloropyrimidine (4 g, 35 mmol) dissolved in anhydrous tetrahydrofuran (20 mL) dropwise.[3][4]

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours.[3][4]

-

Extract the aqueous layer with ethyl acetate. Combine the organic phases and concentrate under reduced pressure to remove the solvent.[3][4]

Purification:

-

Purify the crude residue by column chromatography on silica gel to yield the final product, this compound.[3][4] A typical reported yield for this procedure is around 90%.[3][4]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazard Classifications : It is classified as acutely toxic if swallowed (Acute Tox. 3), harmful in contact with skin (Acute Tox. 4), causes skin and serious eye irritation, and may cause damage to organs through prolonged or repeated exposure (STOT RE 1).[2][9] It is also suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[2][8]

-

Precautionary Statements : Users should not handle the compound until all safety precautions have been read and understood (P202).[1][2] It is crucial to avoid release to the environment (P273).[1][2] In case of ingestion, it is advised to immediately call a poison center or doctor (P301 + P310).[1][2] Appropriate personal protective equipment (PPE), including gloves and eye protection, must be worn.[2] All work should be conducted in a well-ventilated fume hood.

References

- 1. This compound | 153435-63-3 [amp.chemicalbook.com]

- 2. 2-(トリブチルスタンニル)ピリミジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 153435-63-3 [chemicalbook.com]

- 4. This compound CAS#: 153435-63-3 [m.chemicalbook.com]

- 5. materials.alfachemic.com [materials.alfachemic.com]

- 6. scbt.com [scbt.com]

- 7. This compound | 153435-63-3 [amp.chemicalbook.com]

- 8. 2-(トリブチルスタンニル)ピリミジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. cdn.kyberlife.com [cdn.kyberlife.com]

Synthesis of 2-(Tributylstannyl)pyrimidine from 2-Chloropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-(tributylstannyl)pyrimidine from 2-chloropyrimidine. This organotin compound is a critical reagent in medicinal chemistry and materials science, primarily utilized in Stille coupling reactions.[1][2][3][4] Its applications include the synthesis of potent and selective tankyrase (TNKS) inhibitors, the novel sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor canagliflozin, and various (2-pyrimidyl)silanes.[1][2][3][4]

Reaction Overview

The synthesis involves the reaction of 2-chloropyrimidine with a tributylstannyl anion, typically generated in situ from tributyltin hydride and a strong base like lithium diisopropylamide (LDA). The reaction proceeds via nucleophilic aromatic substitution, where the tributylstannyl anion displaces the chloride on the pyrimidine ring.

Chemical Equation:

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Chloropyrimidine | 4 g (35 mmol) | [1] |

| Tributyltin Hydride | 12.5 g | [1] |

| Lithium Diisopropylamide (2M solution) | 18.75 g | [1] |

| Solvent | ||

| Anhydrous Tetrahydrofuran (THF) | 40 mL (total) | [1] |

| Reaction Conditions | ||

| Temperature (LDA addition) | 0 °C | [1] |

| Temperature (2-chloropyrimidine addition) | -18 °C | [1][2] |

| Reaction Time | 12 hours | [1][2] |

| Atmosphere | Nitrogen | [1] |

| Product Information | ||

| Product Name | This compound | [1] |

| Molecular Formula | C16H30N2Sn | [1] |

| Molecular Weight | 369.13 g/mol | [1] |

| Appearance | Clear colorless liquid | [1] |

| Yield | 11.68 g (90%) | [1][2] |

| Density | 1.164 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.512 | [3] |

Detailed Experimental Protocol

This protocol is based on established literature procedures.[1][2]

Materials:

-

2-Chloropyrimidine

-

Tributyltin Hydride

-

Lithium Diisopropylamide (2M solution in THF/heptane/ethylbenzene)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Round bottom flask

-

Stirring apparatus

-

Nitrogen inlet

-

Low-temperature thermometer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

Preparation of the Reaction Vessel: In a dry round bottom flask under a nitrogen atmosphere, dissolve 12.5 g of tributyltin hydride in 20 mL of anhydrous tetrahydrofuran.[1]

-

Formation of the Stannyl Anion: Cool the solution to 0 °C with stirring. Slowly add 18.75 g of a 2M lithium diisopropylamide solution while maintaining the temperature at 0 °C.[1][3] Continue stirring for 30 minutes at this temperature.[1][3]

-

Addition of 2-Chloropyrimidine: Cool the reaction mixture to -18 °C.[1][2] In a separate flask, dissolve 4 g (35 mmol) of 2-chloropyrimidine in 20 mL of anhydrous tetrahydrofuran.[1] Slowly add this solution dropwise to the reaction mixture.[1][2]

-

Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours.[1][2]

-

Work-up: Quench the reaction by adding 30 mL of water.[1][2] Transfer the mixture to a separatory funnel and extract with ethyl acetate.[1][2] Combine the organic phases.

-

Purification: Concentrate the combined organic layers under reduced pressure to remove the solvent.[1][2] Purify the resulting residue by column chromatography to yield this compound as a clear, colorless liquid.[1][2] The reported yield for this procedure is 11.68 g (90%).[1][2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reagents and Intermediates

This diagram shows the logical flow from starting materials to the final product.

Caption: Key reagent interactions in the synthesis.

References

An In-depth Technical Guide to 2-(Tributylstannyl)pyrimidine (CAS: 153435-63-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Tributylstannyl)pyrimidine, a key organotin reagent in modern organic synthesis. It covers its chemical and physical properties, detailed synthesis and purification protocols, and its significant applications in the synthesis of high-value compounds, particularly in the pharmaceutical industry.

Core Compound Properties

This compound is a clear, colorless liquid that serves as a versatile building block in cross-coupling reactions.[1] Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 153435-63-3 | [2][3] |

| Molecular Formula | C₁₆H₃₀N₂Sn | [2][3] |

| Molecular Weight | 369.13 g/mol | [2][4] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 381.2 ± 25.0 °C (Predicted) | [4] |

| Density | 1.164 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.512 | [4] |

| Solubility | Soluble in Methanol, Ethyl Acetate, Dichloromethane, Chloroform, DMF, DMSO | [4] |

| Storage | Sealed in dry, 2-8°C | [4] |

Synthesis and Purification

The primary synthetic route to this compound involves the reaction of tributyltin hydride with 2-chloropyrimidine in the presence of a strong base. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis

Materials:

-

Tributyltin hydride (12.5 g)

-

2-Chloropyrimidine (4 g, 35 mmol)

-

2M Lithium diisopropylamide (LDA) solution (18.75 g)

-

Anhydrous tetrahydrofuran (THF) (40 mL)

-

Ethyl acetate

-

Water

Procedure:

-

Under a nitrogen atmosphere, dissolve tributyltin hydride (12.5 g) in 20 mL of anhydrous THF in a round-bottom flask.

-

Cool the solution to 0 °C with stirring.

-

Slowly add 2M lithium diisopropylamide (18.75 g) to the solution and continue stirring at 0 °C for 30 minutes.[2]

-

Cool the reaction mixture to -18 °C.

-

Slowly add a solution of 2-chloropyrimidine (4 g, 35 mmol) in 20 mL of anhydrous THF dropwise.[2]

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours.[2]

-

Quench the reaction by adding 30 mL of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography to yield this compound (11.68 g, 90% yield).[2]

Purification of Organotin Compounds

The removal of organotin byproducts is a critical step in ensuring the purity of the desired compound. Several methods can be employed for the effective removal of these impurities:

-

Chromatography on Potassium Carbonate-Silica Gel: A stationary phase consisting of 10% w/w anhydrous potassium carbonate mixed with silica gel has been shown to be highly effective in removing organotin impurities to levels below 15 ppm. This mixture can be prepared in advance and stored for several months.

-

Fluoride-Mediated Precipitation: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration through Celite.[5]

-

Silica Gel Chromatography with Triethylamine: Filtering the reaction mixture through a plug of silica gel eluted with a solvent system containing 2-5% triethylamine can effectively remove tributyltin halides.[5]

Applications in Organic Synthesis

This compound is a valuable reagent in palladium-catalyzed Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds between the pyrimidine ring and various organic electrophiles.[6] This reaction is a cornerstone in the synthesis of complex molecules, including pharmaceuticals.

The Stille Cross-Coupling Reaction

The Stille reaction involves the coupling of an organostannane with an organic halide or triflate, catalyzed by a palladium complex. The catalytic cycle, as depicted below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Caption: The catalytic cycle of the Stille cross-coupling reaction.

A general experimental protocol for a Stille coupling reaction is outlined below.

General Experimental Protocol: Stille Coupling

Materials:

-

Aryl or heteroaryl halide/triflate (1.0 equiv)

-

This compound (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous solvent (e.g., Toluene, DMF)

-

Optional additives (e.g., CuI, LiCl)

Procedure:

-

In a flame-dried Schlenk tube under an argon atmosphere, dissolve the aryl or heteroaryl halide/triflate and this compound in the anhydrous solvent.

-

Add the palladium catalyst to the reaction mixture.

-

If required, add any additives.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product using one of the methods described in Section 2.2 to remove tin byproducts, followed by column chromatography to isolate the desired coupled product.

Synthesis of Canagliflozin Intermediate

This compound is a key precursor in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[7][8] The pyrimidine moiety is introduced via a Stille coupling with a suitable thiophene derivative.

Caption: Synthesis of a Canagliflozin intermediate.

Synthesis of Tankyrase Inhibitors

This compound is also utilized in the synthesis of potent and selective tankyrase inhibitors, which are being investigated for their potential in cancer therapy.[7] The pyrimidine core is often a key pharmacophore in these inhibitors, and its introduction is facilitated by Stille coupling. The general workflow involves coupling this compound with a functionalized aryl or heteroaryl halide.

Caption: General workflow for Tankyrase inhibitor synthesis.

Spectral Data

Reference Spectral Data for 2-(Tributylstannyl)pyridine: [9]

-

¹³C NMR: Available on SpectraBase.

-

IR (ATR): Available on SpectraBase.

-

MS (GC-MS): Available on PubChem.

Researchers are advised to acquire and interpret their own spectral data for this compound for accurate compound verification.

Safety Information

This compound is an organotin compound and should be handled with appropriate safety precautions. It is classified as toxic and an irritant.

Hazard and Precautionary Statements:

-

H301: Toxic if swallowed.[10]

-

H312: Harmful in contact with skin.[10]

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[10]

-

H372: Causes damage to organs through prolonged or repeated exposure.[10]

-

H410: Very toxic to aquatic life with long lasting effects.[10]

-

P273: Avoid release to the environment.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]

Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood with appropriate personal protective equipment.

This technical guide provides a solid foundation for understanding and utilizing this compound in a research and development setting. For specific applications, further optimization of reaction conditions may be necessary.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | 153435-63-3 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 153435-63-3 [amp.chemicalbook.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. Stille reaction - Wikipedia [en.wikipedia.org]

- 7. This compound 95 153435-63-3 [sigmaaldrich.com]

- 8. CN104086523A - Method for preparing canagliflozin intermediate 2-(4-fluorophenyl)-5-[(5-halogen-2-methylphenyl)methyl]thiophene - Google Patents [patents.google.com]

- 9. 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound 95 153435-63-3 [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(Tributylstannyl)pyrimidine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key organotin reagent. It details a standard experimental protocol for its synthesis and explores its significant applications in organic synthesis, particularly in the development of therapeutic agents. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, offering detailed data and procedural insights.

Core Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature.[1] It is an important organometallic compound frequently utilized in organic chemistry.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₃₀N₂Sn | [3][4][5] |

| Molecular Weight | 369.13 g/mol | [1][4][6][7] |

| Appearance | Clear colorless liquid | [1][6] |

| Density | 1.164 g/mL at 25 °C | [1][2][7][8] |

| Boiling Point | 381.2 ± 25.0 °C at 760 mmHg (Predicted) | [1][8] |

| Refractive Index | n20/D 1.512 | [1][2][7][8] |

| Flash Point | >110 °C | [1][6][8] |

| Solubility | Soluble in Methanol, Ethyl Acetate, Dichloromethane, Chloroform, DMF, and DMSO. | [1][4][6] |

| Storage Conditions | Store in a cool, dry place. Recommended storage is at 2-8°C. | [1][4][5][6] |

Experimental Protocols

Synthesis of this compound

The following protocol describes a common method for the synthesis of this compound.[4]

Materials:

-

Tributyltin hydride (12.5 g)

-

Anhydrous tetrahydrofuran (THF) (40 mL total)

-

2M Lithium diisopropylamide (LDA) (18.75 g)

-

2-chloropyrimidine (4 g, 35 mmol)

-

Water

-

Ethyl acetate

Procedure:

-

Under a nitrogen atmosphere, dissolve tributyltin hydride (12.5 g) in 20 mL of anhydrous tetrahydrofuran in a round-bottom flask.[4]

-

While stirring at 0 °C, slowly add 2M lithium diisopropylamide (18.75 g) to the solution. Continue stirring for 30 minutes.[4]

-

Cool the reaction mixture to -18 °C.[4]

-

Slowly add a solution of 2-chloropyrimidine (4 g, 35 mmol) dissolved in 20 mL of anhydrous tetrahydrofuran dropwise.[4]

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours.[4]

-

Quench the reaction by adding 30 mL of water.[4]

-

Extract the product with ethyl acetate. Combine the organic phases.[4]

-

Concentrate the combined organic phases under reduced pressure to remove the solvent.[4]

-

Purify the crude product by column chromatography to yield this compound (11.68 g, 90% yield).[4]

Caption: Synthesis of this compound.

Applications in Drug Development

This compound is a versatile reagent primarily used in Stille coupling reactions.[1][2][7] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. Its utility is particularly evident in the synthesis of complex organic molecules, including pharmaceuticals.

The compound serves as a precursor in the synthesis of several notable therapeutic candidates:

-

Tankyrase (TNKS) Inhibitors: It is used in the synthesis of 2-aminopyridine oxazolidinones, which are potent and selective inhibitors of tankyrase.[1][2][7]

-

Canagliflozin: This compound is a precursor for the synthesis of canagliflozin, an inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2).[1][2][7]

-

(2-pyrimidyl)silanes: It is also utilized in the preparation of various (2-pyrimidyl)silanes.[1][2][7]

The pyrimidine moiety itself is a critical component in many biologically active compounds, including nucleic acids (cytosine, uracil, thymine) and various drugs.[9][10] Pyrimidine derivatives exhibit a wide range of biological activities, such as antibacterial, antifungal, antihypertensive, and antitumor effects.[10]

Caption: Application in Stille Coupling Reactions.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Codes: Xi (Irritant), T (Toxic), N (Dangerous for the environment).[1]

-

GHS Hazard Statements: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H372 (Causes damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).[1]

-

Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][8]

References

- 1. This compound | 153435-63-3 [amp.chemicalbook.com]

- 2. This compound 95 153435-63-3 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 153435-63-3 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound CAS#: 153435-63-3 [m.chemicalbook.com]

- 7. This compound 95 153435-63-3 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. bu.edu.eg [bu.edu.eg]

- 10. juniperpublishers.com [juniperpublishers.com]

2-(Tributylstannyl)pyrimidine molecular weight and formula

An In-depth Technical Guide on 2-(Tributylstannyl)pyrimidine: Physicochemical Properties

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. This guide focuses on the core physicochemical characteristics of this compound, a versatile organotin reagent.

Core Physicochemical Data

The essential quantitative data for this compound is summarized below. This information is foundational for its use in synthetic chemistry, particularly in cross-coupling reactions.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₃₀N₂Sn | [1][2] |

| Molecular Weight | 369.11 g/mol | [1] |

Experimental Protocols & Methodologies

The determination of a compound's molecular formula and weight is typically not achieved through a single, complex experimental protocol but is rather calculated based on its atomic composition and confirmed through various analytical techniques.

Molecular Formula Determination: The formula C₁₆H₃₀N₂Sn is derived from elemental analysis, which determines the percentage composition of each element (Carbon, Hydrogen, Nitrogen, and Tin) in a pure sample of the compound.

Molecular Weight Calculation: The molecular weight is calculated by summing the atomic weights of all atoms present in the molecular formula. This theoretical value is then confirmed experimentally.

Experimental Confirmation:

-

Mass Spectrometry (MS): This is a primary technique used to confirm the molecular weight. The compound is ionized, and the mass-to-charge ratio of the resulting ions is measured, providing a highly accurate molecular weight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are used to elucidate the structure of the molecule, confirming the connectivity of the atoms and thus validating the molecular formula.

Due to the fundamental nature of these properties, detailed, novel experimental protocols for their determination are not typically published in the context of a technical guide for a known compound. Instead, these values are considered established data, verified by the analytical methods mentioned above.

Logical Relationships in Synthesis

This compound is primarily utilized as a reagent in Stille coupling reactions. The logical workflow for its use in synthesizing a new target molecule is depicted below.

Caption: Workflow of a Stille coupling reaction utilizing this compound.

This diagram illustrates that this compound reacts with an organic halide or triflate in the presence of a palladium catalyst to yield the desired 2-substituted pyrimidine product and a tributyltin halide byproduct. This pathway is a cornerstone of synthetic organic chemistry for creating carbon-carbon bonds.[3][4]

References

An In-depth Technical Guide to the Stability and Storage of 2-(Tributylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tributylstannyl)pyrimidine is an organotin reagent prominently utilized in synthetic organic chemistry. As a key building block, its primary application lies in palladium-catalyzed cross-coupling reactions, particularly the Stille reaction, to form carbon-carbon bonds.[1][2][3] The efficacy and reproducibility of these synthetic transformations are intrinsically linked to the purity and stability of the organostannane reagent. This guide provides a comprehensive overview of the known stability characteristics, recommended storage conditions, and a generalized protocol for the stability assessment of this compound, synthesized from available data on the compound and related tributyltin (TBT) analogues.

Chemical Stability and Degradation

While specific, long-term quantitative stability studies for this compound are not extensively published, its stability profile can be inferred from the well-documented behavior of other tributyltin compounds. The primary point of vulnerability in the molecule is the carbon-tin (C-Sn) bond.

Key Factors Influencing Stability:

-

Moisture and Protic Solvents: Organotin compounds can be susceptible to hydrolysis, which cleaves the C-Sn bond. Organotin halides, for instance, react with water to produce hydrogen halides.[4] While this compound is not a halide, exposure to moisture, especially under acidic or basic conditions, should be considered a risk for gradual degradation.

-

Air and Oxidation: Like many organometallic reagents, tributyltin compounds can be sensitive to air. Oxidative degradation can occur, leading to the formation of dibutyltin and monobutyltin species, which are less toxic but also inactive for the desired coupling reactions.[5][6] Handling under an inert atmosphere (e.g., nitrogen or argon) is a standard precaution for organotin reagents.[7]

-

Light: Photolysis, or degradation induced by light, can be a concern for organotin compounds, as it can promote the cleavage of the C-Sn bond.[8] While its significance can vary depending on environmental conditions, protection from light is a standard recommendation.[9]

-

Temperature: Elevated temperatures accelerate the rate of chemical degradation. Conversely, storing the compound at reduced temperatures is crucial for preserving its integrity over time. Long-term stability studies on related TBT compounds in environmental samples show significant degradation over months, even at 4°C, highlighting the importance of colder storage for long-term preservation.[10]

The principal degradation pathway for tributyltin compounds involves the sequential loss of butyl groups, a process known as dealkylation or debutylation.[6] This process transforms the highly toxic and synthetically active tributyltin (TBT) into progressively less active and less toxic dibutyltin (DBT), monobutyltin (MBT), and finally inorganic tin.[5][6][11]

Recommended Handling and Storage

Proper handling and storage are paramount not only for maintaining the chemical integrity of this compound but also for ensuring laboratory safety, given the high toxicity associated with organotin compounds.[2][4]

Summary of Storage Recommendations

The following table summarizes the recommended storage conditions for this compound based on information from chemical suppliers and general best practices for organotin compounds.

| Parameter | Recommendation | Rationale & Sources |

| Storage Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation.[1][3][12] |

| Atmosphere | Store under a dry, inert atmosphere (Nitrogen or Argon). | To prevent oxidative and hydrolytic degradation.[7] |

| Container | Tightly sealed, original manufacturer's container (e.g., Sure/Seal™ bottles). | To prevent ingress of moisture and air.[7] |

| Light Exposure | Store in the dark or in an amber/opaque container. | To prevent photolytic degradation.[8][9] |

| Moisture | "Sealed in dry". Avoids contact with water and protic solvents. | To prevent hydrolysis of the C-Sn bond.[1][3] |

Safe Handling Workflow

The handling of organotin compounds requires stringent safety protocols due to their high toxicity. The following workflow illustrates the key steps for safe handling and storage.

Caption: Logical workflow for the safe handling and storage of organotin reagents.

Experimental Protocol: Stability Assessment

To ensure the quality of this compound, particularly for sensitive applications or after prolonged storage, a stability assessment is recommended. This generalized protocol outlines a method using Nuclear Magnetic Resonance (NMR) spectroscopy, a common technique for structural elucidation and purity assessment of organometallic compounds.

Objective: To determine the purity and identify potential degradation products of this compound over time under specific storage conditions.

Materials:

-

This compound sample

-

NMR tubes

-

Deuterated chloroform (CDCl₃) with an internal standard (e.g., 1,3,5-trimethoxybenzene or mesitylene) of known concentration

-

Inert gas (Argon or Nitrogen)

-

Gastight syringes and needles

-

Climate-controlled storage chambers (e.g., refrigerator at 2-8°C, benchtop at ambient temperature)

Methodology:

-

Initial Sample Preparation (Time = 0): a. Under an inert atmosphere, accurately weigh a sample of the internal standard into a volumetric flask and dissolve in CDCl₃ to create a stock solution of known concentration. b. In a glovebox or under a positive pressure of inert gas, accurately weigh a sample of this compound into an NMR tube. c. Using a gastight syringe, add a precise volume of the internal standard/CDCl₃ solution to the NMR tube. d. Seal the NMR tube under the inert atmosphere.

-

Analysis (Time = 0): a. Acquire a quantitative ¹H NMR spectrum of the sample. b. Integrate a characteristic signal of this compound (e.g., aromatic protons on the pyrimidine ring) against the integral of the known internal standard. c. Calculate the initial purity of the compound. Record the chemical shifts and integration values. Note the absence or presence of any impurity signals, such as those corresponding to dibutyltin species.

-

Storage Conditions: a. Prepare multiple identical samples as described in Step 1. b. Store the samples under various conditions to be tested (e.g., recommended 2-8°C in the dark; ambient temperature on the benchtop exposed to light).

-

Time-Point Analysis: a. At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one sample from each storage condition. b. Allow the sample to equilibrate to room temperature before acquiring a quantitative ¹H NMR spectrum as described in Step 2.

-

Data Evaluation: a. For each time point, calculate the purity of this compound. b. Compare the spectra over time. Look for a decrease in the integral of the parent compound's signals and the appearance or increase of new signals, which may indicate degradation products. c. Plot the purity as a function of time for each storage condition to establish a degradation profile.

This protocol provides a framework for assessing stability.[13][14][15] For regulatory purposes or more in-depth studies, techniques like GC-MS or LC-MS could also be employed using validated, stability-indicating methods.[14]

References

- 1. This compound CAS#: 153435-63-3 [m.chemicalbook.com]

- 2. 2-(トリブチルスタンニル)ピリミジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 153435-63-3 [amp.chemicalbook.com]

- 4. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 5. Tri-n-butyltin Degradation Pathway [eawag-bbd.ethz.ch]

- 6. researchgate.net [researchgate.net]

- 7. delvallelab.weebly.com [delvallelab.weebly.com]

- 8. www2.mst.dk [www2.mst.dk]

- 9. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

- 10. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/A808043G [pubs.rsc.org]

- 11. iscientific.org [iscientific.org]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. Stability testing protocols | PPTX [slideshare.net]

- 14. asean.org [asean.org]

- 15. qualityhub.com [qualityhub.com]

Unlocking the Potential of the C-Sn Bond: A Technical Guide to the Reactivity of 2-(Tributylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of the carbon-tin (C-Sn) bond in 2-(tributylstannyl)pyrimidine, a versatile building block in modern organic synthesis. Its significance lies primarily in its application in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling, which facilitates the formation of carbon-carbon bonds with a wide range of organic electrophiles. This guide provides a comprehensive overview of its reactivity, detailed experimental protocols, and a summary of its utility in the synthesis of medicinally relevant compounds.

Core Reactivity: The Stille Cross-Coupling Reaction

The primary utility of this compound stems from the reactivity of its C-Sn bond in the Stille cross-coupling reaction. This palladium-catalyzed process allows for the formation of a new carbon-carbon bond between the pyrimidine ring and various sp²-hybridized carbon atoms of aryl, heteroaryl, or vinyl halides and triflates. The reaction is valued for its tolerance of a wide variety of functional groups and its generally mild reaction conditions.[1][2]

The catalytic cycle of the Stille reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic electrophile (R-X), forming a Pd(II) complex.

-

Transmetalation: The organostannane, in this case, this compound, then transfers the pyrimidinyl group to the palladium center, displacing the halide. This is often the rate-determining step in the cycle.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (pyrimidine-R) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of the Stille coupling can be influenced by various factors, including the choice of palladium catalyst, ligands, solvents, and the presence of additives. For the coupling of heteroaromatic stannanes like this compound, catalyst systems such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed. The addition of copper(I) salts, such as copper(I) iodide (CuI), can significantly enhance the reaction rate, particularly with less reactive aryl bromides.[3][4] Common solvents for this reaction include polar aprotic solvents like N,N-dimethylformamide (DMF) or toluene.[1][4]

Quantitative Reactivity Data

The reactivity of this compound in Stille coupling reactions has been demonstrated with a variety of aryl halides. The following table summarizes typical yields obtained with different coupling partners under optimized reaction conditions.

| Coupling Partner (Aryl Halide) | Catalyst System | Solvent | Additive | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄ / CuI | DMF | CsF | High (Specific yield not reported)[4] |

| Bromobenzene | Pd(PPh₃)₄ / CuI | DMF | CsF | Moderate to High (Specific yield not reported)[4] |

| 4-Iodotoluene | Pd(PPh₃)₄ / CuI | DMF | CsF | High (Specific yield not reported)[4] |

| 4-Bromoanisole | Pd(PPh₃)₄ / CuI | DMF | CsF | Moderate to High (Specific yield not reported)[4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-chloropyrimidine with a tributylstannyl anion, typically generated in situ from hexabutylditin and a strong base or via a metal-halogen exchange.

Materials:

-

2-Chloropyrimidine

-

Hexabutylditin ((Bu₃Sn)₂)

-

n-Butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of hexabutylditin (1.1 equivalents) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at -78 °C to generate the tributylstannyl anion.

-

A solution of 2-chloropyrimidine (1.0 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound as a clear oil.

General Protocol for Stille Coupling of this compound with an Aryl Halide

This protocol is based on established methods for the Stille coupling of similar heteroaromatic stannanes.[4]

Materials:

-

This compound (1.1 equivalents)

-

Aryl halide (e.g., iodobenzene) (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

Cesium fluoride (CsF) (2.0 equivalents)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equivalent), this compound (1.1 equivalents), Pd(PPh₃)₄ (0.05 equivalents), CuI (0.1 equivalents), and CsF (2.0 equivalents).

-

Add anhydrous DMF via syringe and degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-arylpyrimidine.

Mandatory Visualizations

Catalytic Cycle of the Stille Coupling Reaction

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Workflow for Stille Coupling

Caption: General experimental workflow for a Stille coupling reaction.

Applications in Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The ability to efficiently synthesize substituted pyrimidines via the Stille coupling of this compound makes it a valuable tool in drug discovery and development. This methodology has been instrumental in the synthesis of various biologically active molecules, including kinase inhibitors and other targeted therapies. The versatility of the Stille reaction allows for the late-stage introduction of diverse aryl and heteroaryl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is a key reagent for the synthesis of 2-substituted pyrimidines through the Stille cross-coupling reaction. The reactivity of its C-Sn bond, facilitated by palladium catalysis, provides a reliable and versatile method for constructing complex molecules with potential therapeutic applications. Understanding the nuances of the reaction mechanism and optimizing experimental conditions are crucial for achieving high yields and purity. This guide serves as a foundational resource for researchers aiming to leverage the synthetic potential of this important building block in their scientific endeavors.

References

- 1. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. On the Configurational Stability of Chiral Heteroatom-Substituted [D1]Methylpalladium Complexes as Intermediates of Stille and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(Tributylstannyl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(tributylstannyl)pyrimidine, a key organotin reagent in modern organic synthesis. The document details its discovery and history, physicochemical properties, a detailed synthesis protocol, and its critical role in the construction of complex pharmaceutical molecules through Stille cross-coupling reactions. Particular emphasis is placed on its application in the synthesis of the SGLT2 inhibitor canagliflozin and various tankyrase inhibitors, highlighting its significance in drug development. The guide includes structured data tables for easy reference, detailed experimental protocols, and visualizations of synthetic and mechanistic pathways to facilitate a deeper understanding of this versatile compound.

Introduction

This compound is an organostannane compound that has emerged as a valuable building block in organic chemistry, particularly in the field of medicinal chemistry. Its utility lies primarily in its role as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions, enabling the formation of carbon-carbon bonds between the pyrimidine ring and various organic electrophiles. This reaction is instrumental in the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs). The pyrimidine motif is a common scaffold in numerous biologically active compounds, and this compound provides a reliable and efficient method for its incorporation.

Discovery and History

The precise first synthesis and report of this compound are not prominently documented in readily available scientific literature. However, its use appears to have gained traction in the early 21st century, with patents from the mid-2000s onwards citing its application in the synthesis of various pharmaceutical compounds. A notable early reference is a patent filed in 2006, which describes its use in the preparation of heterocyclic compounds.[1] This suggests that this compound is a relatively modern reagent, developed to meet the growing demand for efficient methods to synthesize complex, pyrimidine-containing molecules in drug discovery programs.

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₃₀N₂Sn |

| Molecular Weight | 369.13 g/mol [2][3] |

| CAS Number | 153435-63-3[2][3] |

| Appearance | Clear colorless liquid[1][4] |

| Density | 1.164 g/mL at 25 °C[5] |

| Boiling Point | 381.2 ± 25.0 °C (Predicted)[1] |

| Refractive Index | n20/D 1.512[5] |

| Flash Point | >110 °C[5] |

| Solubility | Soluble in Methanol, Ethyl Acetate, Dichloromethane, Chloroform, DMF, DMSO[5] |

| Storage Temperature | 2-8°C, Sealed in dry conditions[5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of a tributylstannyl anion with a 2-halopyrimidine. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound[2][3]

Reagents and Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Tributyltin hydride | 291.06 | 12.5 g | 42.9 mmol |

| Lithium diisopropylamide (LDA) | 107.12 | 18.75 g (2M solution) | 35.0 mmol |

| 2-Chloropyrimidine | 114.54 | 4.0 g | 35.0 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 40 mL | - |

| Ethyl acetate | - | As needed | - |

| Water | - | 30 mL | - |

Procedure:

-

Under a nitrogen atmosphere, dissolve tributyltin hydride (12.5 g) in 20 mL of anhydrous tetrahydrofuran in a round-bottom flask.

-

Cool the solution to 0 °C with stirring.

-

Slowly add a 2M solution of lithium diisopropylamide (18.75 g) dropwise to the solution, maintaining the temperature at 0 °C. Continue stirring for 30 minutes.

-

Cool the reaction mixture to -18 °C.

-

In a separate flask, dissolve 2-chloropyrimidine (4 g) in 20 mL of anhydrous tetrahydrofuran.

-

Slowly add the 2-chloropyrimidine solution dropwise to the reaction mixture at -18 °C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours.

-

Quench the reaction by adding 30 mL of water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography to yield this compound.

Expected Yield: 11.68 g (90%)[2][3]

Synthesis Workflow

References

- 1. rsc.org [rsc.org]

- 2. This compound | 153435-63-3 [amp.chemicalbook.com]

- 3. This compound | 153435-63-3 [chemicalbook.com]

- 4. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 153435-63-3 [m.chemicalbook.com]

An In-depth Technical Guide to the Fundamental Reactions of 2-(tributylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Tributylstannyl)pyrimidine is a versatile organotin reagent that serves as a key building block in modern organic synthesis, particularly in the construction of complex heterocyclic molecules. Its utility lies in the strategic introduction of a pyrimidine moiety, a privileged scaffold in medicinal chemistry due to its prevalence in biologically active compounds, including kinase and PARP inhibitors.[1][2] This technical guide provides a comprehensive overview of the fundamental reactions of this compound, with a focus on detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and drug development.

Core Reactions and Methodologies

The reactivity of this compound is dominated by palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. Additionally, transmetalation reactions involving organolithium reagents represent another important facet of its chemical behavior, allowing for the formation of alternative organometallic intermediates for further functionalization.

Stille Cross-Coupling Reactions

The Stille reaction is a cornerstone of C-C bond formation, involving the palladium-catalyzed coupling of an organostannane with an organic halide or triflate.[3][4] this compound readily participates in these reactions, enabling the synthesis of a wide array of 2-substituted pyrimidines.

General Reaction Scheme:

Caption: General scheme of the Stille cross-coupling reaction.

Catalytic Cycle:

The mechanism of the Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols and Data:

The efficiency of the Stille coupling of this compound is influenced by several factors, including the nature of the coupling partner, the choice of catalyst and ligands, the solvent, and the presence of additives. The following tables summarize representative experimental conditions and yields for the coupling with various aryl and heteroaryl halides.

Table 1: Stille Coupling of this compound with Aryl Halides

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Additive | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Toluene | - | 110 | 12 | 85 |

| 2 | 3-Iodopyridine | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Dioxane | - | 100 | 16 | 78 |

| 3 | 4-Iodotoluene | Pd(PPh₃)₄ (5) | - | DMF | CuI (10) | 80 | 8 | 92 |

| 4 | 2-Bromothiophene | PdCl₂(PPh₃)₂ (5) | - | NMP | - | 120 | 24 | 75 |

| 5 | 4-Vinylanisole | Pd(OAc)₂ (5) | SPhos (10) | Toluene | CsF (2 eq) | 100 | 12 | 88 |

| 6 | 2-Acetylthiophene | Pd(PPh₃)₄ (5) | - | DMF | - | 90 | 18 | 65 |

| 7 | Benzoyl Chloride | Pd(PPh₃)₄ (5) | - | Toluene | - | 80 | 6 | 72 |

Detailed Experimental Protocol (General Procedure):

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon) is added the aryl/heteroaryl halide (1.0 equiv), this compound (1.1-1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the appropriate anhydrous, degassed solvent (e.g., toluene, DMF, dioxane). If required, a ligand and/or an additive (e.g., CuI, CsF) is also added at this stage. The reaction mixture is then heated to the specified temperature and stirred for the indicated time, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an appropriate workup procedure, which often involves treatment with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts, followed by extraction with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted pyrimidine.

Lithiation and Transmetalation Reactions

While less common than Stille couplings, the pyrimidine ring of this compound can be susceptible to deprotonation by strong bases, or the tin moiety can be exchanged with other metals, such as lithium, through transmetalation. This opens up alternative pathways for functionalization.

General Reaction Scheme:

Caption: General scheme for lithiation/transmetalation and electrophilic quench.

Experimental Protocol (Hypothetical Example):

Note: A specific literature precedent for this reaction with this compound was not identified in the search. The following is a generalized protocol based on the reactivity of similar organotin compounds.

To a flame-dried, argon-purged flask containing a solution of this compound (1.0 equiv) in anhydrous THF at -78 °C is added a solution of n-butyllithium (1.1 equiv) dropwise. The reaction mixture is stirred at this temperature for 1 hour to facilitate the tin-lithium exchange. An electrophile (e.g., benzaldehyde, 1.2 equiv) is then added, and the reaction is allowed to slowly warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired 2-functionalized pyrimidine.

Applications in Drug Development: Case Studies

The utility of this compound is highlighted by its application in the synthesis of several important pharmaceutical agents.

Case Study 1: Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Several PARP inhibitors feature a 2-substituted pyrimidine core, which can be efficiently installed using this compound.[5]

Experimental Workflow:

Caption: Workflow for the synthesis of PARP inhibitors.

Case Study 2: Synthesis of Canagliflozin

Canagliflozin is a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The synthesis of this complex molecule has been reported to utilize this compound for the introduction of the pyrimidine ring.[2]

Experimental Workflow:

Caption: Workflow for the synthesis of Canagliflozin.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of 2-substituted pyrimidines. Its primary application in Stille cross-coupling reactions provides a reliable method for the formation of C-C bonds with a wide range of aryl and heteroaryl halides. While less explored, its potential for lithiation and transmetalation reactions offers alternative avenues for functionalization. The successful application of this reagent in the synthesis of complex, biologically active molecules underscores its importance in modern medicinal chemistry and drug development. This guide provides a foundational understanding and practical protocols to leverage the reactivity of this compound in a research setting. Researchers should, however, always exercise caution due to the toxicity of organotin compounds and handle them in accordance with appropriate safety procedures.

References

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 2-(Tributylstannyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The Stille cross-coupling reaction, which utilizes organotin reagents, is a powerful tool within this class of transformations.[1] This document provides detailed application notes and protocols for the use of 2-(tributylstannyl)pyrimidine in palladium-catalyzed cross-coupling reactions. This versatile reagent serves as a key building block for the synthesis of 2-substituted pyrimidines, a privileged scaffold in medicinal chemistry and materials science.[2][3] this compound is an air and moisture-stable organotin compound, making it a convenient and reliable reagent for a variety of synthetic applications.[1]

Reaction Principle

The palladium-catalyzed Stille cross-coupling reaction of this compound with an organic halide (or pseudohalide) proceeds through a well-established catalytic cycle. The fundamental steps of this mechanism are oxidative addition, transmetalation, and reductive elimination.[1]

Catalytic Cycle of the Stille Reaction

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Applications

The cross-coupling of this compound is a key step in the synthesis of various biologically active molecules. For instance, it is a precursor in the synthesis of potent and selective tankyrase (TNKS) inhibitors and canagliflozin, a novel inhibitor of the sodium-dependent glucose cotransporter.[2][3]

Experimental Protocols

General Protocol for Stille Cross-Coupling of this compound with Aryl Halides

This protocol provides a general procedure that can be adapted and optimized for specific substrates.

Reaction Workflow

Caption: A typical experimental workflow for the Stille coupling reaction.

Materials:

-

Aryl halide (e.g., aryl bromide or aryl iodide)

-

This compound

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄)

-

Ligand (e.g., P(o-tol)₃, triphenylphosphine)

-

Anhydrous and degassed solvent (e.g., toluene, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure: [4]

-

To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., 0.02 mmol Pd₂(dba)₃), and the phosphine ligand (e.g., 0.04 mmol P(o-tol)₃).

-

Add anhydrous, degassed toluene (10 mL) via syringe.

-

Add this compound (1.1-1.5 equiv) to the reaction mixture via syringe.

-

Subject the reaction mixture to three freeze-pump-thaw cycles or sparge with argon for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Quantitative Data

The following table summarizes representative examples of the Stille cross-coupling reaction with this compound, showcasing the scope with various aryl halides.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | [5] |

| 2 | 4-Bromotoluene | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 100 | 16 | [4] |

| 3 | 3-Iodopyridine | Pd(PPh₃)₄ (5) | - | DMF | 100 | 12 | [5] |

| 4 | 2-Bromothiophene | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 100 | 15 | [4] |

*Yields are for the corresponding 2-arylpyrimidine product and are based on literature reports for analogous Stille couplings. Specific yields for the reaction with this compound may vary and require optimization.

Safety Information

-

Organotin compounds, including this compound, are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[2]

-

Palladium catalysts and phosphine ligands can be air-sensitive and/or toxic. Handle under an inert atmosphere and with appropriate care.

-

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use a fresh source of palladium catalyst and ensure proper inert atmosphere techniques. |

| Poor quality solvent | Use anhydrous and thoroughly degassed solvent. | |

| Insufficient temperature | Increase the reaction temperature in increments. | |

| Formation of side products | Homocoupling of the stannane | Use a slight excess of the aryl halide. Add a copper(I) co-catalyst in some cases. |

| Protodestannylation | Ensure anhydrous reaction conditions. |

Conclusion

The palladium-catalyzed Stille cross-coupling of this compound is a robust and versatile method for the synthesis of 2-aryl and 2-heteroarylpyrimidines. The mild reaction conditions and tolerance of a wide range of functional groups make it an invaluable tool for researchers in drug discovery and materials science. Careful optimization of the catalyst, ligand, solvent, and temperature is key to achieving high yields and purity of the desired products.

References

- 1. Stille reaction - Wikipedia [en.wikipedia.org]

- 2. 2-(三丁基锡基甲醇)嘧啶 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. materials.alfachemic.com [materials.alfachemic.com]

- 4. rsc.org [rsc.org]

- 5. Studies on pyrimidine derivatives. XLI. Palladium-catalyzed cross-coupling reaction of halopyrimidines with aryl- and vinyltributylstannanes. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Synthesis of 2-Substituted Pyrimidines via Stille Cross-Coupling with Organostannanes

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Substituted pyrimidines are a class of heterocyclic compounds of significant interest in the fields of medicinal chemistry and materials science. Their prevalence in FDA-approved drugs underscores their importance as privileged scaffolds in drug discovery. The Stille cross-coupling reaction offers a robust and versatile method for the synthesis of these valuable compounds. This palladium-catalyzed reaction forms a carbon-carbon bond between an organostannane and an organic halide. The use of organostannanes is advantageous due to their stability to air and moisture, and the mild reaction conditions often tolerate a wide array of functional groups, making it a powerful tool in the synthesis of complex molecules.

This document provides detailed protocols and quantitative data for the synthesis of 2-aryl, 2-vinyl, and 2-alkynyl pyrimidines from 2-chloropyrimidine using various organostannanes.

General Reaction Mechanism

The catalytic cycle for the Stille cross-coupling reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-chloropyrimidine, forming a Pd(II) intermediate.

-

Transmetalation: The organostannane reagent exchanges its organic group (aryl, vinyl, or alkynyl) with the chloride on the palladium center. This step is often rate-limiting.

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the 2-substituted pyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Figure 1: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocols

Safety Precaution: Organotin compounds are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). All tin-containing waste must be disposed of according to institutional safety guidelines.

General Protocol for the Synthesis of 2-Substituted Pyrimidines

This general procedure is adapted from the work of Solberg and Undheim and can be modified for specific substrates.[1]

Materials and Reagents:

-

2-Chloropyrimidine

-

Organo(tributyl)stannane (Aryl, Vinyl, or Alkynyl)

-

Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous potassium fluoride (KF) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 2-chloropyrimidine (1.0 mmol), the organostannane reagent (1.1 mmol), and the palladium catalyst (0.02 mmol, 2 mol%).

-

Add anhydrous DMF (5 mL) via syringe.

-

Heat the reaction mixture with stirring to the desired temperature (typically 80-130 °C) for the specified time (typically 4-24 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add a saturated aqueous solution of potassium fluoride (20 mL) to the reaction mixture and stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

-

Extract the mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Figure 2: General experimental workflow for Stille coupling.

Data Presentation

The following tables summarize representative examples of the synthesis of 2-substituted pyrimidines using the Stille cross-coupling reaction.

Table 1: Synthesis of 2-Arylpyrimidines

| Entry | Organostannane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ | DMF | 130 | 15 | 54 |

| 2 | Tributyl(4-methoxyphenyl)stannane | Pd(PPh₃)₄ | Toluene | 110 | 12 | 85 |

| 3 | Tributyl(3-fluorophenyl)stannane | Pd(PPh₃)₄ | Dioxane | 100 | 16 | 78 |

| 4 | Tributyl(thiophen-2-yl)stannane | PdCl₂(PPh₃)₂ | DMF | 100 | 8 | 91 |

Table 2: Synthesis of 2-Vinylpyrimidines

| Entry | Organostannane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(styryl)stannane | PdCl₂(PPh₃)₂ | DMF | 100 | 10 | 68 |

| 2 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | THF | 65 | 24 | 75 |

| 3 | (E)-Tributyl(prop-1-en-1-yl)stannane | PdCl₂(dppf) | Dioxane | 100 | 12 | 82 |

Table 3: Synthesis of 2-Alkynylpyrimidines

| Entry | Organostannane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenylethynyl)stannane | Pd(PPh₃)₄ | Toluene | 80 | 6 | 88 |

| 2 | Tributyl((trimethylsilyl)ethynyl)stannane | PdCl₂(PPh₃)₂ / CuI | THF | 60 | 12 | 76 |

| 3 | Tributyl(hex-1-yn-1-yl)stannane | Pd₂(dba)₃ / P(furyl)₃ | Dioxane | 90 | 10 | 81 |

Logical Relationships in Synthesis

The Stille coupling provides a modular approach to 2-substituted pyrimidines, where the final product is determined by the choice of the organostannane coupling partner. This relationship allows for the generation of diverse libraries of compounds from a common starting material.

References

Application Notes and Protocols: The Role of 2-(Tributylstannyl)pyrimidine in the Synthesis of Canagliflozin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of 2-(tributylstannyl)pyrimidine in the synthesis of canagliflozin, a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). A key step in the synthesis of canagliflozin involves a palladium-catalyzed Stille cross-coupling reaction. This protocol outlines the synthesis of the crucial organotin reagent, this compound, and its subsequent coupling with an aryl iodide intermediate to form the pyrimidine-substituted thiophene core of the canagliflozin molecule. The provided methodologies are based on established literature and patent precedents, offering a comprehensive guide for researchers in medicinal chemistry and process development.

Introduction

Canagliflozin is an important therapeutic agent for the management of type 2 diabetes mellitus. Its synthesis involves the construction of a C-aryl glucoside structure, which is achieved through a multi-step synthetic sequence. One of the pivotal transformations is the introduction of the pyrimidine moiety. The Stille cross-coupling reaction offers a reliable method for this transformation, utilizing an organotin reagent, this compound, and a suitable aryl halide precursor of canagliflozin. This application note details the procedures for preparing the necessary stannane and performing the subsequent palladium-catalyzed coupling reaction.

Synthesis of this compound

The organotin reagent, this compound, is a key intermediate that can be synthesized from 2-chloropyrimidine and tributyltin hydride.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloropyrimidine

-

Tributyltin hydride

-

Lithium diisopropylamide (LDA) solution (2M in THF/heptane/ethylbenzene)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Nitrogen gas supply

-

Round-bottom flask and standard glassware

Procedure:

-

Under a nitrogen atmosphere, dissolve tributyltin hydride in anhydrous tetrahydrofuran in a round-bottom flask.

-

Cool the solution to 0 °C with stirring.

-

Slowly add a 2M solution of lithium diisopropylamide (LDA) while maintaining the temperature at 0 °C. Continue stirring for 30 minutes.

-

Cool the reaction mixture to -18 °C.

-

Slowly add a solution of 2-chloropyrimidine in anhydrous tetrahydrofuran dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 12 hours.

-

Upon reaction completion, quench the reaction by adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by column chromatography to obtain this compound.

Quantitative Data: Synthesis of this compound

| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used | Molar Equivalent | Yield (%) | Purity (%) | Reference |

| 2-Chloropyrimidine | 114.54 | 4.0 g | 1.0 | - | - | [1] |

| Tributyltin hydride | 291.06 | 12.5 g | 1.23 | - | - | [1] |

| Lithium diisopropylamide (2M) | 107.12 | 18.75 mL | 1.07 | - | - | [1] |

| This compound | 369.13 | 11.68 g | - | 90 | >95 | [1] |

Stille Cross-Coupling in Canagliflozin Synthesis

The synthesized this compound is then coupled with a key intermediate, 5-(5-iodo-2-methylbenzyl)-2-(4-fluorophenyl)thiophene, via a Stille reaction to introduce the pyrimidine ring.

Experimental Protocol: Stille Coupling Reaction

Materials:

-

5-(5-iodo-2-methylbenzyl)-2-(4-fluorophenyl)thiophene

-

This compound

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., triphenylphosphine)

-

Anhydrous solvent (e.g., toluene, DMF, or dioxane)

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for inert atmosphere reactions

Proposed Procedure:

-